GSK343 is a synthetic, selective, and potent inhibitor of the histone methyltransferase enhancer of zeste homolog 2 (EZH2) [ [], [] ]. It belongs to the class of S-adenosyl-L-methionine (SAM)-competitive inhibitors, meaning it competes with the SAM cofactor for binding to EZH2 [ [], [] ]. GSK343 plays a significant role in scientific research, particularly in understanding epigenetic regulation and exploring its potential in various disease models [ [], [], [], [], [] ].
Mechanism of Action
GSK343 exerts its biological effects by selectively inhibiting the catalytic activity of EZH2 [ [], [], [], [] ]. EZH2, as the catalytic subunit of Polycomb Repressive Complex 2 (PRC2), catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to gene silencing [ [], [], [] ]. By inhibiting EZH2, GSK343 prevents H3K27me3 formation and allows the re-expression of previously silenced genes [ [], [], [] ]. This mechanism is particularly relevant in cancer research, as EZH2 is often overexpressed in various cancer types, leading to the silencing of tumor suppressor genes [ [], [], [], [] ].
Applications
Inhibiting Cancer Cell Proliferation and Inducing Apoptosis: Studies have shown that GSK343 reduces cell viability, suppresses proliferation, and promotes apoptosis in various cancer cell lines, including osteosarcoma, glioblastoma, colorectal cancer, and pancreatic cancer [ [], [], [], [] ].
Reversing Drug Resistance: GSK343 has demonstrated potential in overcoming resistance to certain chemotherapeutic agents, such as platinum-based chemotherapy in ovarian cancer and TRAIL in multiple myeloma [ [], [] ].
Targeting Cancer Stem Cells: Research suggests that GSK343 can suppress the stemness properties of cancer stem cells, potentially reducing tumor recurrence and metastasis [ [], [] ].
Modulating the Tumor Immune Microenvironment: Studies indicate that GSK343 can influence the immune response within the tumor microenvironment, suggesting its potential in combination with immunotherapy approaches [ [], [] ].
Investigating Sepsis-Induced Injury: GSK343 has been used to study the role of EZH2 in sepsis-induced organ injury, showing promising results in mitigating intestinal disorders and acute lung injury [ [], [] ].
Studying Embryonic Development: Researchers have employed GSK343 to understand the role of EZH2 in early embryonic development, particularly in preimplantation embryo development [ [] ].
Exploring Neurodegenerative Diseases: GSK343 has been investigated for its potential therapeutic benefits in models of neurodegenerative diseases, such as cerebral amyloid angiopathy [ [] ].
Related Compounds
EPZ005687
Compound Description: EPZ005687 is a potent, selective, S-adenosyl-L-methionine (SAM)-competitive, small-molecule inhibitor of EZH2 methyltransferase activity. []
Relevance: EPZ005687 is structurally similar to GSK343 and shares the same mechanism of action, inhibiting EZH2 by competing with SAM. Both compounds belong to the class of SAM-competitive EZH2 inhibitors and are investigated for their anticancer activity. [, ]
EI1
Compound Description: EI1 is a selective, S-adenosyl-L-methionine-competitive, small-molecule inhibitor of EZH2. []
Relevance: Similar to GSK343, EI1 belongs to the SAM-competitive class of EZH2 inhibitors. Both compounds are investigated for their anticancer properties. [, ]
GSK126
Compound Description: GSK126 is a potent, selective, S-adenosyl-L-methionine-competitive inhibitor of EZH2 methyltransferase activity. [, ]
Relevance: GSK126, like GSK343, is a SAM-competitive EZH2 inhibitor. Both compounds are under investigation as potential anticancer agents but have faced challenges in clinical trials due to side effects. [, ]
UNC1999
Compound Description: UNC1999 is a potent, selective, orally bioavailable small-molecule inhibitor of EZH2 methyltransferase activity. [, ]
Relevance: UNC1999, similar to GSK343, acts as a SAM-competitive inhibitor of EZH2. Both are being studied for their potential as anticancer agents and have demonstrated the ability to induce autophagy in cancer cells. [, ]
3-Deazaneplanocin A (DZNep)
Compound Description: 3-Deazaneplanocin A (DZNep) is a potent inhibitor of S-adenosyl-L-homocysteine hydrolase, an enzyme involved in multiple cellular methylations. [, ]
Relevance: DZNep, unlike GSK343 which directly inhibits EZH2, indirectly affects EZH2 by depleting it through a proteasome-dependent pathway. [, ] While both compounds target EZH2, their mechanisms of action differ.
S-Adenosyl-L-methionine (SAM)
Compound Description: S-Adenosyl-L-methionine (SAM) is a co-substrate for methyltransferase enzymes, including EZH2. [, , , ]
Relevance: SAM is the natural cofactor that binds to EZH2 for its methyltransferase activity. GSK343 acts as a competitive inhibitor by binding to the same site on EZH2, blocking SAM binding, and inhibiting the enzyme's activity. [, , , ]
Suberoylanilide Hydroxamic Acid (SAHA)
Compound Description: Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, is a histone deacetylase inhibitor (HDACi) with anticancer activity. []
Relevance: SAHA was investigated in combination with GSK343 to enhance death receptor-mediated apoptosis in multiple myeloma cells. [] The study explored the potential of combining epigenetic therapies with different mechanisms to improve treatment efficacy.
Vorinostat (VOR)
Compound Description: Vorinostat (VOR) is a histone deacetylase inhibitor (HDACi) that has shown efficacy in inducing the expression of latent HIV-1. []
Relevance: Combining VOR with GSK343 was found to synergistically increase the reversal of HIV latency in primary resting CD4+ T cells. [] This highlights the potential of combining epigenetic therapies targeting different mechanisms to disrupt latent HIV infection.
BIX 01294
Compound Description: BIX 01294 is a selective inhibitor of the histone methyltransferase G9a. []
Relevance: BIX 01294, alongside GSK343, was investigated for its potential to enhance TRAIL-induced apoptosis in multiple myeloma cells. [] The study focused on exploring various epigenetic modifiers to enhance the efficacy of TRAIL therapy.
Leptomycin B (LMB)
Compound Description: Leptomycin B (LMB) is a potent and specific inhibitor of CRM1/exportin 1 (XPO1), a nuclear export protein. []
Relevance: Similar to BIX 01294, LMB was investigated for its ability to enhance TRAIL-induced apoptosis in multiple myeloma cells, particularly in combination with GSK343. [] This highlights the potential of combining epigenetic and nuclear export inhibitors to improve treatment efficacy.
S2101
Compound Description: S2101 is a selective inhibitor of the histone demethylase LSD1/KDM1A. [, ]
Relevance: S2101 was studied in combination with GSK343 to assess their synergistic potential in epigenetic therapy for cancer. [, ] The study demonstrated that combining DNA methyltransferase inhibitors like Decitabine with S2101 could increase the efficacy of epigenetic therapy in cancer.
UNC0638
Compound Description: UNC0638 is a selective inhibitor of the histone methyltransferase G9a. [, ]
Relevance: Like S2101, UNC0638 was also investigated in combination with GSK343 and Decitabine to evaluate its potential in enhancing epigenetic therapy for cancer. [, ]
Depsipeptide
Compound Description: Depsipeptide is a histone deacetylase inhibitor (HDACi) known for its broad effects on gene expression. [, ]
Relevance: Depsipeptide, along with S2101, UNC0638, and GSK343, was included in a study to compare the specificity of different epigenetic therapies. [, ] The study highlighted that while Depsipeptide induced widespread gene expression changes, combinations of Decitabine with S2101, UNC0638, or GSK343 offered more targeted and synergistic effects.
5-Aza-2′-deoxycytidine
Compound Description: 5-Aza-2′-deoxycytidine is a DNA methyltransferase inhibitor commonly used in epigenetic therapy. []
Relevance: The study showed that combining 5-Aza-2′-deoxycytidine with GSK343 synergistically suppressed endometrial cancer cell proliferation and invasion in vitro and reduced tumor growth in vivo. [] This finding suggests a promising therapeutic strategy for endometrial cancer treatment by combining EZH2 inhibition with DNA methyltransferase inhibition.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK2292767 is a potent and selective inhibitor of phosphatidylinositol 3-kinase δ (PI3Kδ; Ki = 79 pM). It has >1,000-fold selectivity for PI3Kδ over isoforms PI3Kα, PI3Kβ, and PI3Kγ with Ki values of 501, 630, and 501 nM, respectively. GSK2292767 is >100-fold selective for PI3Kδ over a panel of 250 kinases. It inhibits IFN-γ and IL-2 production (IC50s = 1.9 and 3.16 nM, respectively) in a human lung parenchyma assay. GSK2292767 also protects against eosinophil recruitment (ED50 = 35 μg/kg) in the brown Norway rat acute ovalbumin model of Th2-driven lung inflammation. GSK2292767 is a potent and selective PI3Kδ inhibitor. GSK2292767 is is currently in clinical trials for the treatment of respiratory diseases such as asthma and COPD. GSK2292767 is highly selective for PI3Kδ over the closely related isoforms and are active in a disease relevant brown Norway rat acute OVA model of Th2-driven lung inflammation. PI3Kδ is highly enriched in leukocytes, making it an attractive target for the treatment of inflammatory conditions, such as asthma,6 chronic obstructive pulmonary disease (COPD), and autoimmune diseases.
GSK-2336805, also known as GSK-805; JNJ-56914845, is a HCV NS5A inhibitor potentially for the treatment of HCV infection. . GSK2336805 retained activity on chimeric replicons containing NS5A patient sequences from genotype 1 and patient and consensus sequences for genotypes 4 and 5 and part of genotype 6. Combination and cross-resistance studies demonstrated that GSK2336805 could be used as a component of a multidrug HCV regimen either with the current standard of care or in combination with compounds with different mechanisms of action that are still progressing through clinical development.